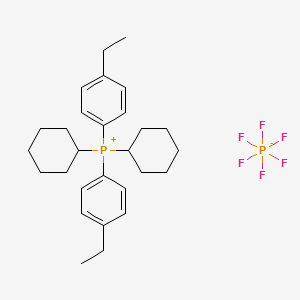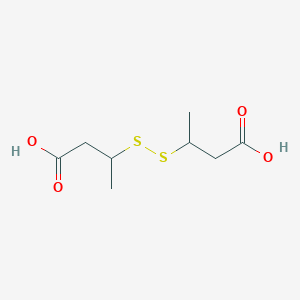
3,3'-Disulfanediyldibutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Disulfanediyldibutanoic acid, also known as 4,4’-dithiodibutyric acid, is an organic compound with the molecular formula C8H14O4S2. It is characterized by the presence of two carboxylic acid groups and a disulfide bond, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediyldibutanoic acid typically involves the reaction of DL-homocysteine with gamma-thiobutyrolactone in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature under an argon atmosphere for 60 hours. After the addition of hydrogen peroxide, a white precipitate forms, which is then filtered and dried to yield the desired product .
Industrial Production Methods: Industrial production methods for 3,3’-Disulfanediyldibutanoic acid are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Disulfanediyldibutanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts or activating agents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides.
Applications De Recherche Scientifique
3,3’-Disulfanediyldibutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in redox biology due to its disulfide bond.
Medicine: Explored for its potential therapeutic applications, particularly in the modulation of redox states in biological systems.
Mécanisme D'action
The mechanism of action of 3,3’-Disulfanediyldibutanoic acid primarily involves its disulfide bond, which can undergo redox reactions. This property allows it to interact with various molecular targets and pathways, particularly those involved in redox biology. For example, in lithium-sulfur batteries, it facilitates the conversion of long-chain polysulfides to lithium disulfide and lithium sulfide, thereby enhancing battery performance .
Comparaison Avec Des Composés Similaires
- 4,4’-Dithiodibutyric acid
- 3-Carboxypropyl disulfide
- 4-3-Carboxypropyl disulfanyl butanoic acid
Comparison: 3,3’-Disulfanediyldibutanoic acid is unique due to its specific molecular structure, which includes two carboxylic acid groups and a disulfide bond. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Propriétés
Formule moléculaire |
C8H14O4S2 |
|---|---|
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
3-(1-carboxypropan-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C8H14O4S2/c1-5(3-7(9)10)13-14-6(2)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
JCORDFBSOCALKC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)SSC(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



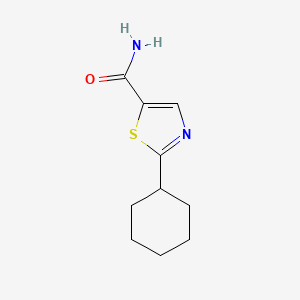
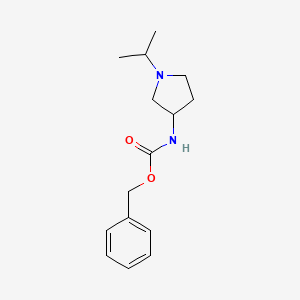
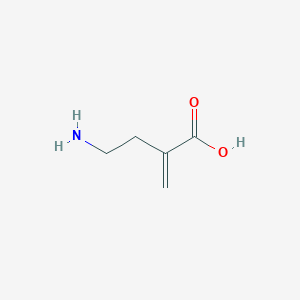
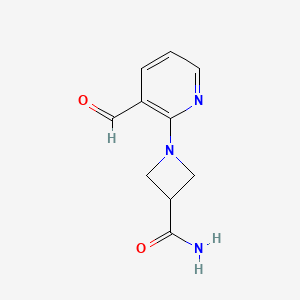
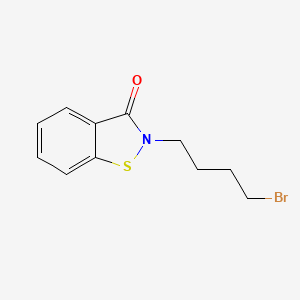

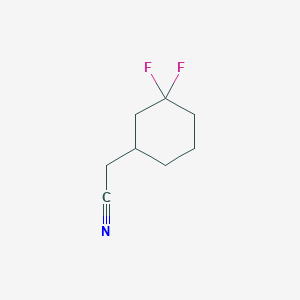
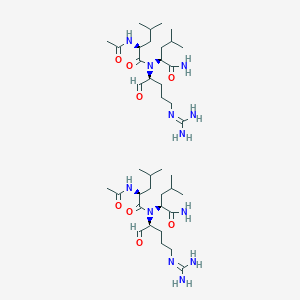
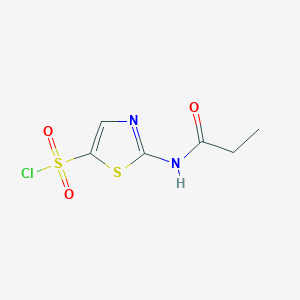
![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
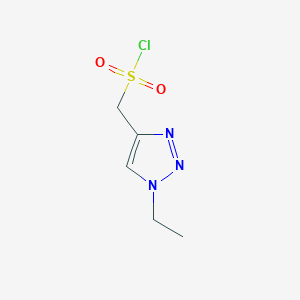
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
